molecular formula C37H53AuF6NO6PS2 B12057843 [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide

[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide

Cat. No.: B12057843
M. Wt: 1013.9 g/mol
InChI Key: SMTGSBLIUQSWAP-UHFFFAOYSA-N
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Description

[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound It features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:

    Ligand Synthesis: The phosphine ligand, 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl, is synthesized through a series of reactions starting from commercially available biphenyl derivatives. The key steps include selective functionalization and phosphination.

    Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a base to form the gold(I) phosphine complex.

    Counterion Exchange: The final step involves the exchange of the chloride counterion with bis(trifluoromethanesulfonyl)imide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The gold(I) center can undergo oxidation to form gold(III) species.

    Reduction: The compound can be reduced back to gold(0) under certain conditions.

    Substitution: The phosphine ligand can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include halogens and peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and mild heating.

Major Products

    Oxidation: Gold(III) complexes.

    Reduction: Gold(0) nanoparticles or clusters.

    Substitution: New gold(I) complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.

    Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.

Biology and Medicine

    Anticancer Research: Gold complexes are investigated for their anticancer properties, and this compound may exhibit similar potential.

    Imaging: The compound’s unique properties make it a candidate for use in imaging techniques.

Industry

    Nanotechnology: Used in the synthesis of gold nanoparticles for various applications.

Mechanism of Action

The compound exerts its effects primarily through the gold(I) center, which can interact with various molecular targets. In catalysis, the gold(I) center facilitates the activation of substrates, leading to the formation of new chemical bonds. In biological systems, the gold(I) center can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) chloride
  • [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) triflate

Uniqueness

The presence of the bis(trifluoromethanesulfonyl)imide counterion in [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide imparts unique solubility and stability properties, making it distinct from other similar gold(I) complexes.

Properties

Molecular Formula

C37H53AuF6NO6PS2

Molecular Weight

1013.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)

InChI

InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1

InChI Key

SMTGSBLIUQSWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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